![molecular formula C22H19NO4S B6417350 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate CAS No. 618389-28-9](/img/structure/B6417350.png)
3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate is a complex organic compound that features a benzothiazole moiety fused with a chromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate typically involves multi-step organic reactions. One common approach is the condensation of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole ring. This intermediate can then be reacted with a chromenone derivative under specific conditions to yield the desired product. The reaction conditions often involve the use of catalysts such as sulfonic-acid-functionalized activated carbon and solvents like dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or chromenone moieties, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their activity and leading to reduced cell growth and division .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzothiazole: Similar in structure but lacks the chromenone moiety.
3-(1,3-Benzothiazol-2-yl)-4H-chromen-4-one: Similar but without the 2-methyl and 2,2-dimethylpropanoate groups.
Uniqueness
The uniqueness of 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate lies in its combined benzothiazole and chromenone structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxochromen-7-yl] 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4S/c1-12-18(20-23-15-7-5-6-8-17(15)28-20)19(24)14-10-9-13(11-16(14)26-12)27-21(25)22(2,3)4/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEMHQUDBDWFMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C(C)(C)C)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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